3-[(3-Methylbenzyl)oxy]benzaldehyde
Overview
Description
“3-[(3-Methylbenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 590354-44-2. It has a linear formula of C15 H14 O2 . The compound is used in various areas of research .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H14O2/c1-12-4-2-6-14(8-12)11-17-15-7-3-5-13(9-15)10-16/h2-10H,11H2,1H3
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 226.27 . It is a liquid at room temperature .Scientific Research Applications
Enantioselective Synthesis : The compound has been utilized in the synthesis of optically active aminonaphthols, which catalyze the enantioselective ethylation of aryl aldehydes to secondary alcohols with high enantioselectivities. This process is significant in the production of chiral compounds, essential in pharmaceuticals and fine chemicals (Liu et al., 2001).
Catalysis in Hydrogenation/Hydrogenolysis : The compound has been studied in the gas-phase hydrogen treatment of isophthaldehyde over a Ni/SiO2 catalyst. The reactions resulted in the formation of products like 3-methylbenzyl alcohol, m-xylene, toluene, and benzene, showcasing the potential of the compound in catalysis for chemical transformations (Keane, 2010).
Precursor for Aroma Compounds and Antimicrobials : The compound has been studied as a precursor for naturally-occurring aroma compounds like benzaldehyde, which have enzyme-inhibition and antimicrobial properties, useful in food preservation. The research focuses on the stable encapsulation and triggered release of these compounds for various applications (Jash et al., 2018).
Regioselective Protection in Chemical Synthesis : The compound plays a role in the regioselective protection of hydroxyl groups in chemical synthesis. This is crucial in multi-step organic synthesis where selective protection and deprotection are needed to achieve the final product (Plourde & Spaetzel, 2002).
Catalysis in Oxidation Reactions : Studies have explored the use of the compound in catalyzing oxidation reactions of industrial significance, particularly in the oxidation of alkanes and alcohols under mild conditions. This has implications in the synthesis of various industrial chemicals and intermediates (Martins et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-[(3-methylphenyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-4-2-6-14(8-12)11-17-15-7-3-5-13(9-15)10-16/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBQGVFWIDMJLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396302 | |
Record name | 3-[(3-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590354-44-2 | |
Record name | 3-[(3-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(3-methylphenyl)methoxy]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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